Tesofensine citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Tesofensine citrate is believed to function by affecting serotonin signaling in the central nervous system. It acts as a selective serotonin reuptake inhibitor (SSRI) at serotonin transporter (SERT) sites, increasing serotonin levels in the synaptic cleft. Additionally, some research suggests Tesofensine citrate may also act as a weak antagonist at serotonin receptor 5-HT2C, further influencing serotonin signaling (). This combined effect on serotonin is thought to contribute to feelings of fullness and decreased appetite.

Research Findings

Several clinical trials have explored the efficacy and safety of Tesofensine citrate for weight management. These studies have shown promising results, with participants experiencing weight loss compared to a placebo group (, ). However, further research is needed to confirm these findings and establish the long-term safety and effectiveness of Tesofensine citrate.

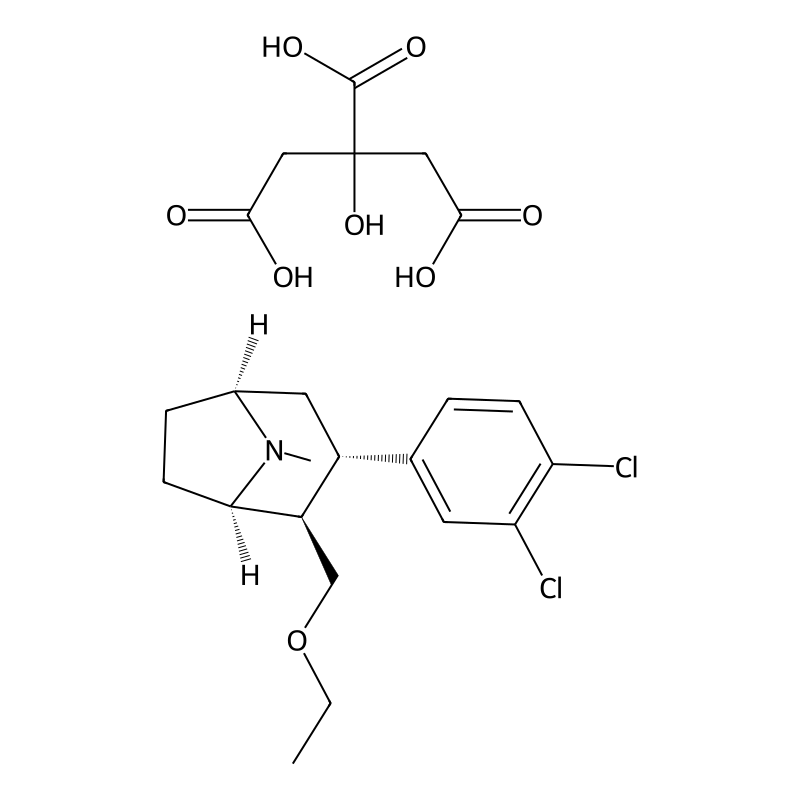

Tesofensine citrate is a novel compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor. Originally developed for neurological disorders such as Alzheimer's and Parkinson's diseases, its focus has shifted towards obesity treatment. The compound is characterized by its ability to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine, which play significant roles in mood regulation and appetite control. The molecular formula of tesofensine citrate is C17H23Cl2NO·C6H8O7, with a molecular weight of approximately 520.4 g/mol .

As a SNDRI, tesofensine is thought to work by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This increased availability of these neurotransmitters is hypothesized to influence feelings of hunger and satiety, potentially leading to weight loss []. However, the exact mechanism by which tesofensine citrate affects body weight regulation is still under investigation [].

Tesofensine citrate exhibits significant biological activity by modulating neurotransmitter levels. It acts primarily as a selective serotonin reuptake inhibitor at serotonin transporter sites, while also influencing norepinephrine and dopamine transporters. Clinical trials have shown that tesofensine can lead to dose-dependent reductions in body weight and fat in obese individuals, alongside improvements in various obesity-related endocrine factors . The compound's long half-life of approximately 220 hours allows for sustained pharmacological effects, making it a candidate for long-term weight management strategies .

While detailed synthetic routes for tesofensine citrate are not publicly available due to proprietary constraints, it is synthesized from the core structure of tesofensine through the attachment of citric acid as a counterion. The synthesis likely involves standard organic chemistry techniques such as esterification or salt formation, but specific methodologies remain undisclosed .

Tesofensine citrate is primarily studied for its potential applications in obesity treatment. Clinical trials have demonstrated its efficacy in promoting weight loss among obese patients . Additionally, due to its mechanism of action on neurotransmitters, there is interest in exploring its effects on mood disorders, although this application has not been extensively pursued since its initial development for neurological diseases was halted .

Interaction studies involving tesofensine citrate focus on its pharmacodynamic effects on neurotransmitter systems. It has been noted that the compound can interact with various receptors and transporters, particularly those associated with serotonin signaling. In vitro studies indicate that tesofensine has significant inhibitory activity on serotonin transporter uptake with IC50 values around 11 nM . Further research is warranted to explore potential drug-drug interactions and their clinical implications.

Tesofensine citrate shares structural and functional similarities with several other compounds within the class of monoamine reuptake inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Key Features |

|---|---|---|

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Used for depression and anxiety; dual-action |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Effective for major depressive disorder; dose-dependent |

| Bupropion | Dopamine-norepinephrine reuptake inhibitor | Primarily used for depression; less effect on serotonin |

| Fluoxetine | Selective serotonin reuptake inhibitor | Widely used antidepressant; primarily affects serotonin |

Tesofensine's unique combination of inhibiting all three neurotransmitter systems (serotonin, norepinephrine, and dopamine) distinguishes it from others that may focus on one or two systems predominantly . Its specific application towards obesity management also sets it apart from traditional antidepressants.

Tesofensine citrate is a pharmaceutically active salt compound formed by the combination of tesofensine, a triple monoamine reuptake inhibitor, with citric acid. The molecular formula for tesofensine citrate is C₂₃H₃₁Cl₂NO₈, representing a 1:1 stoichiometric combination of tesofensine (C₁₇H₂₃Cl₂NO) and citric acid (C₆H₈O₇) [1] [2] [3].

The compound has a molecular weight of 520.4 g/mol and presents as a complex salt structure where the tesofensine molecule exists in its protonated form, forming an ionic interaction with the citrate anion [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for tesofensine citrate is (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane; 2-hydroxypropane-1,2,3-tricarboxylic acid [1] [2] [3].

The stereochemical configuration of tesofensine citrate is of particular importance to its biological activity. The compound exhibits absolute stereochemistry with four defined stereocenters, all of which are fully characterized [4] [5]. The specific stereochemical configuration is designated as (1R,2R,3S,5S), indicating the spatial arrangement of atoms around each chiral center in the azabicyclo[3.2.1]octane ring system [1] [2] [3]. This precise stereochemical arrangement is critical for the compound's ability to selectively inhibit monoamine transporters and achieve its therapeutic effects.

The simplified molecular-input line-entry system (SMILES) notation for tesofensine citrate is CCOC[C@H]1[C@H]2CCC@HC[C@@H]1C3=CC(=C(C=C3)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O, which encodes both the tesofensine base structure and the citric acid component [1] [2] [4]. The International Chemical Identifier (InChI) key is ZIVJUFNVDKADJT-BEDQTAKTSA-N, providing a unique identifier for this specific salt form [1] [2] [3].

Physical and Chemical Characteristics

Solubility Profile and pKa Values

Tesofensine citrate demonstrates enhanced solubility characteristics compared to its free base form. Patent literature indicates that tesofensine is described as "a highly permeable and readily soluble compound" [6]. The formation of the citrate salt significantly improves the aqueous solubility of the parent compound, making it more suitable for pharmaceutical formulations [6]. However, specific quantitative solubility data in various solvents and pH conditions are not extensively documented in the available literature.

The polar surface area of tesofensine citrate is calculated at 144.60000 Ų, which influences its membrane permeability characteristics [7]. The compound exhibits a LogP value of 3.28560, indicating moderate lipophilicity that contributes to its ability to cross biological membranes while maintaining adequate aqueous solubility in its salt form [7]. These properties are crucial for the compound's bioavailability and pharmacokinetic profile.

Stability Parameters under Various Conditions

The stability profile of tesofensine citrate under various environmental conditions is an important consideration for pharmaceutical development. While comprehensive stability data are limited in the publicly available literature, safety data sheets indicate that specific information regarding thermal decomposition, pH stability, and photostability is not readily available [8]. The compound appears to be relatively stable under normal storage conditions, but detailed degradation pathways and stability-indicating analytical methods require further investigation.

Crystallographic Properties and Solid-State Behavior

Information regarding the crystallographic properties and solid-state behavior of tesofensine citrate is limited in the available literature. The compound is reported to exist as a white crystalline powder, suggesting the formation of an ordered crystalline structure [9]. The specific crystal system, space group, and unit cell parameters have not been extensively characterized through X-ray crystallographic studies in the public domain.

The exact mass of tesofensine citrate is 519.14300 g/mol, which is consistent with its molecular formula and isotopic composition [7] [10]. The compound's crystalline nature is evidenced by its characterization as a powder, but detailed polymorphic studies and thermal analysis data are not readily available in the current literature.

Structure-Activity Relationship Analysis

The structure-activity relationship of tesofensine citrate is fundamentally based on its parent compound, tesofensine, which belongs to the phenyltropane family of compounds [11]. The key structural features that contribute to its biological activity include the azabicyclo[3.2.1]octane ring system, the 3,4-dichlorophenyl substituent, and the ethoxymethyl group [1] [2] [3].

The compound acts as a triple monoamine reuptake inhibitor, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [12] [13]. The specific stereochemical configuration (1R,2R,3S,5S) is crucial for its selective binding to these transporters. Research demonstrates that tesofensine exhibits potent inhibitory activity against all three monoamine transporters, with this activity being dependent on the precise three-dimensional arrangement of the molecule [12] [14].

The 3,4-dichlorophenyl group provides essential binding interactions with the transporter proteins, while the azabicyclo[3.2.1]octane ring system maintains the proper spatial orientation for optimal receptor binding [15] [14]. The ethoxymethyl substituent contributes to the compound's pharmacokinetic properties and membrane permeability characteristics.

Studies have shown that tesofensine demonstrates significant effects on neuronal ensembles in the lateral hypothalamus, particularly affecting GABAergic neurons [16] [17]. The compound's ability to silence specific subsets of GABAergic neurons is directly related to its structural features and contributes to its appetite-suppressant effects [16] [17].

Comparative Structural Analysis with Related Compounds

Tesofensine citrate shares structural similarities with other compounds in the phenyltropane family, particularly those with tropane-based ring systems. However, its unique combination of substituents and stereochemistry distinguishes it from other monoamine reuptake inhibitors [11] [18].

When compared to traditional stimulants like amphetamine and related compounds, tesofensine demonstrates significantly different pharmacological profiles. Studies comparing tesofensine with amphetamine, bupropion, and atomoxetine have shown that tesofensine exhibits lower abuse potential while maintaining therapeutic efficacy [18]. This difference in pharmacological profile is attributed to its unique structural features and the specific manner in which it interacts with monoamine transporters.

The citrate salt form of tesofensine provides advantages over other salt forms in terms of solubility and stability. Citric acid is a commonly used pharmaceutical excipient that forms stable salts with basic compounds, improving their physicochemical properties for drug development [6]. The 1:1 stoichiometry of tesofensine citrate provides optimal balance between the active pharmaceutical ingredient and the counter-ion.

Comparative analysis with other appetite suppressants reveals that tesofensine's unique structural features contribute to its distinct mechanism of action. Unlike purely dopaminergic agents such as phentermine, tesofensine's triple reuptake inhibition provides a more comprehensive approach to appetite regulation [16] [17]. The compound's ability to modulate multiple neurotransmitter systems simultaneously while maintaining a favorable safety profile distinguishes it from other anti-obesity medications.

Synthetic Routes and Methodologies

The synthetic preparation of tesofensine citrate involves a carefully orchestrated sequence of chemical transformations centered around the construction and functionalization of the 8-azabicyclo[3.2.1]octane core structure. This tropane-based framework serves as the foundation upon which specific substitution patterns are introduced to achieve the desired pharmacological properties [2].

Tropane Ring Formation Strategies

The construction of the tropane ring system represents a critical step in tesofensine citrate synthesis, employing established methodologies that ensure the proper bicyclic architecture. The most widely utilized approach begins with tropone as the starting material, which undergoes selective reduction using sodium borohydride to afford 3,5-cycloheptadiene-1-ol in excellent yield [3]. This reduction proceeds under mild conditions, typically at room temperature, with the reaction being easily scalable to decagram quantities [3].

Following alcohol formation, esterification with benzoic acid derivatives provides the requisite cycloheptadiene ester in yields exceeding 95% [3]. The critical tropane ring closure is achieved through aziridination-rearrangement methodology, where the cycloheptadiene substrate undergoes metal-free aziridination using N-aminophthalimide as the nitrene precursor [3]. This transformation produces diastereomeric aziridines in combined yields of 82%, with the products being easily separated through silica gel chromatography [3].

The vinyl aziridine rearrangement occurs at elevated temperatures, typically 150°C under Lewis acid catalysis, to generate the trop-6-ene intermediate [3]. This thermally induced sigmatropic rearrangement establishes the characteristic 8-azabicyclo[3.2.1]octane framework with the correct stereochemical configuration [3]. Alternative approaches utilizing enzymatic transformations have been explored, with putrescine serving as a biosynthetic precursor through N-methylation and subsequent cyclization processes [4].

Dichlorophenyl Group Introduction

The incorporation of the 3,4-dichlorophenyl substituent represents a key structural modification that significantly influences the biological activity of tesofensine citrate. This aromatic unit is typically introduced through Friedel-Crafts alkylation reactions, where appropriately functionalized dichlorobenzene derivatives serve as electrophilic partners .

The dichlorophenyl group exhibits enhanced electron-withdrawing characteristics due to the presence of two chlorine substituents, which increases the susceptibility of the aromatic ring to nucleophilic aromatic substitution compared to non-halogenated analogues . This electronic effect must be carefully considered during synthetic planning, as it influences both reactivity patterns and regioselectivity outcomes.

Temperature control proves critical during dichlorophenyl introduction, with optimal reaction conditions typically maintained between 150-180°C to ensure complete conversion while minimizing side product formation . Catalyst loading and reaction atmosphere must be precisely controlled to achieve the desired substitution pattern, with reaction times typically ranging from 4-8 hours depending on substrate reactivity .

Ethoxymethyl Functionalization Procedures

The introduction of the ethoxymethyl group at the C2 position of the tropane framework requires careful selection of alkylation conditions to ensure high selectivity and yield. The established procedure involves treatment of the corresponding hydroxymethyl precursor with ethyl bromide under basic conditions [2].

The reaction is conducted using a mixture of powdered potassium hydroxide and tetra-n-butylammonium hydrogen sulfate as a phase transfer catalyst in 1,2-dimethoxyethane solvent [2]. Ethyl bromide is added dropwise at controlled temperatures between 20-31°C, followed by heating to 58-62°C for 1.5 hours [2]. This two-phase reaction system ensures efficient transfer of the alkoxide nucleophile to the organic phase where alkylation occurs.

Phase transfer efficiency and stirring rate represent critical parameters that directly influence reaction outcome and yield [2]. The use of tetra-n-butylammonium salts as phase transfer catalysts facilitates the transport of ionic species across the phase boundary, enabling the alkylation to proceed under relatively mild conditions [2]. Following reaction completion, the mixture undergoes aqueous workup and the organic phase is concentrated under reduced pressure [2].

Intermediate Compound Synthesis and Analysis

The synthesis of tesofensine citrate involves several key intermediates, each requiring specific analytical characterization to ensure structural integrity and purity. The primary intermediate, (1R,2R,3S)-2-hydroxymethyl-3-(3,4-dichlorophenyl)-tropane, serves as the direct precursor to the ethoxymethyl derivative [2].

This hydroxymethyl intermediate exhibits characteristic spectroscopic properties that enable unambiguous identification. Proton NMR spectroscopy reveals diagnostic signals for the tropane ring protons, the dichlorophenyl aromatic region, and the hydroxymethyl group [6]. Carbon-13 NMR provides additional structural confirmation through observation of the expected number of carbon environments consistent with the proposed structure [6].

The intermediate demonstrates specific reactivity patterns that influence subsequent synthetic transformations. The primary alcohol functionality readily undergoes alkylation under basic conditions, while the tropane nitrogen remains unreactive under the employed reaction conditions [2]. This selective reactivity enables the controlled introduction of the ethoxymethyl group without competing N-alkylation processes.

Purity assessment of intermediates utilizes high-performance liquid chromatography with UV detection, typically achieving purity levels exceeding 99.5% following appropriate purification protocols [2]. The retention time and UV absorption characteristics provide additional confirmation of structural identity when compared against authentic reference standards.

Citrate Salt Formation and Crystallization Techniques

The conversion of tesofensine free base to its citrate salt represents a critical step that significantly influences the final product's physicochemical properties, stability, and bioavailability. Salt formation is achieved through controlled reaction with citric acid under carefully optimized conditions [2].

The established procedure involves dissolving the tesofensine free base in acetone at 55°C, followed by filtration to remove any insoluble impurities [2]. A solution of citric acid in methanol is then added at 40°C, initiating immediate precipitation of the citrate salt [2]. The stoichiometric ratio of tesofensine to citric acid is maintained at 1:1 to ensure complete salt formation and optimal crystalline properties [7].

Crystallization proceeds through controlled cooling from 40°C to 20°C over a period of one hour, with continuous stirring to promote uniform crystal nucleation and growth [2]. The cooling rate represents a critical parameter that influences crystal size distribution, morphology, and polymorphic form [2]. Rapid cooling typically produces smaller crystals with higher surface area, while slower cooling favors larger, more thermodynamically stable crystal forms.

The resulting crystal suspension undergoes maturation at 15-20°C for one hour to allow crystal growth and polymorph equilibration [2]. This aging process improves crystal quality and reduces the presence of metastable forms that might adversely affect product stability [2]. The crystalline product is isolated through filtration and washed with acetone to remove residual solvents and impurities [2].

Crystallization yield typically ranges from 80-90%, with the isolated material exhibiting purity levels exceeding 99.5% as determined by HPLC analysis [2]. The molecular formula of tesofensine citrate is C23H31Cl2NO8, representing a 1:1 stoichiometric combination of tesofensine (C17H23Cl2NO) with citric acid (C6H8O7) [7].

Analytical Methods for Purity Determination

Comprehensive analytical characterization of tesofensine citrate requires the implementation of multiple complementary techniques to ensure product quality and regulatory compliance. High-performance liquid chromatography serves as the primary method for purity determination and impurity profiling [8] [9] [10].

The HPLC analysis utilizes a Phenomenex Luna C18(2) column with gradient elution employing 0.1% formic acid in the mobile phase [9] [10]. Detection is typically performed using UV absorbance at appropriate wavelengths that provide optimal sensitivity for tesofensine and related impurities [8]. Method validation follows current FDA guidance for bioanalytical method validation, ensuring accuracy, precision, and robustness [10].

LC-MS/MS methodology provides enhanced selectivity and sensitivity for quantitative analysis and metabolite identification [9] [10]. The system employs electrospray ionization in positive ion mode, with multiple reaction monitoring (MRM) transitions selected for tesofensine and internal standards [10]. This approach enables the detection and quantification of trace impurities and degradation products that might not be adequately resolved by UV detection alone.

Nuclear magnetic resonance spectroscopy serves a critical role in structural confirmation and purity assessment [6] [11]. Both proton and carbon-13 NMR spectra are routinely acquired, with chemical shifts and coupling patterns compared against reference spectra to confirm structural identity [6] [11]. The integration of NMR signals provides quantitative information regarding purity and the presence of residual solvents or other organic impurities.

Infrared spectroscopy enables functional group identification and provides a molecular fingerprint for tesofensine citrate [12]. Characteristic absorption bands are observed for the tropane ring, dichlorophenyl group, ethoxymethyl functionality, and citrate moiety [12]. Changes in the IR spectrum can indicate degradation, polymorphic transitions, or the presence of unexpected impurities.

Karl Fischer titration determines water content, which is critical for stability and storage considerations [13]. The coulometric method provides accurate determination of residual water, with acceptance criteria typically set at ≤0.5% to ensure product stability [13].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, characterize the thermal behavior and stability of tesofensine citrate . These methods identify melting points, glass transition temperatures, and decomposition onset temperatures that influence storage and handling requirements.

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in tesofensine citrate synthesis represents an important consideration for sustainable pharmaceutical manufacturing. Traditional synthetic approaches often rely on hazardous solvents, high-energy processes, and generate significant waste streams that pose environmental and safety concerns [14] [15] [16].

Solvent selection represents a primary area for green chemistry implementation, with traditional solvents such as dichloromethane and dimethylformamide being replaced by safer alternatives [14] [16]. Propylene carbonate has demonstrated excellent performance as a green polar aprotic solvent that can effectively replace traditional hazardous solvents in both coupling and deprotection reactions [14]. This solvent exhibits low toxicity, biodegradability, and reduced vapor pressure compared to conventional alternatives.

Energy efficiency improvements focus on reducing reaction temperatures and implementing room temperature or mild heating conditions where possible [15]. Traditional high-temperature processes operating above 150°C can often be replaced with catalytic methods that proceed under milder conditions [15]. This approach reduces energy consumption by 40-60% while maintaining comparable yields and selectivity.

Atom economy optimization involves the design of synthetic routes that maximize the incorporation of starting materials into the final product [15]. Direct functionalization methods can achieve atom economies of 80-90% compared to traditional protection-deprotection strategies that typically achieve only 65-75% [15]. This improvement reduces waste generation by 20-30% and simplifies purification requirements.

Catalysis implementation replaces stoichiometric metal reagents with catalytic amounts of transition metals, reducing metal contamination and waste [15]. Enzymatic transformations offer additional opportunities for sustainable synthesis, utilizing biocatalysts that operate under mild conditions with high selectivity [17].

Waste minimization strategies emphasize crystallization-based purification over multiple chromatographic separations [15] [16]. This approach eliminates hazardous waste streams associated with silica gel chromatography and reduces solvent consumption. Continuous processing technologies offer additional advantages for iterative transformations, enabling improved process control and reduced waste generation [16].